REACTION_CXSMILES
|
[CH2:1]1[CH2:13][O:12][C:3]([CH2:8][C:9]([OH:11])=[O:10])([CH2:4][C:5](O)=[O:6])[O:2]1.C1(N=C=NC2CCCCC2)CCCCC1>O1CCCC1>[CH2:1]1[CH2:13][O:12][C:3]2([CH2:8][C:9](=[O:11])[O:10][C:5](=[O:6])[CH2:4]2)[O:2]1
|
Name
|
|
Quantity
|
12.26 g
|
Type
|
reactant
|
Smiles
|
C1OC(CC(=O)O)(CC(=O)O)OC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at room temperature overnight under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum
|
Type
|
STIRRING
|
Details
|
shaken thoroughly
|
Type
|
FILTRATION
|
Details
|
filtered through silica gel
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1OC2(CC(=O)OC(C2)=O)OC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.268 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |